Positional Isomerism of the Benzoxazole Core: 1,2-Benzoxazole (Indoxazen) versus the Ubiquitous 1,3-Benzoxazole Scaffold
The target compound incorporates a 1,2‑benzoxazole (indoxazen) core, whereas the vast majority of described benzoxazole–benzamide kinase inhibitors are built on a 1,3‑benzoxazole scaffold. The 1,2‑benzoxazole isomer has demonstrated utility in clinical‑stage serine protease and kinase programs (e.g., razaxaban, Factor Xa Ki = 0.19 nM; 4‑methyl‑N‑(3‑morpholin‑4‑ylphenyl)‑3‑(3‑piperidin‑4‑yl‑1,2‑benzisoxazol‑6‑yl)benzamide, MEK1 IC₅₀ = 40 nM) [1][2]. The altered N–O bond position in 1,2‑benzoxazole shifts the hydrogen‑bond acceptor geometry presented to the kinase hinge region relative to 1,3‑benzoxazoles, which can redirect kinase selectivity profiles [3].
| Evidence Dimension | Scaffold-based kinase selectivity potential |
|---|---|
| Target Compound Data | 1,2-Benzoxazole (indoxazen) core; hydrogen‑bond acceptor N–O at positions 1 and 2 |
| Comparator Or Baseline | 1,3-Benzoxazole core (most common benzoxazole–benzamide kinase inhibitor scaffold); hydrogen‑bond acceptor N–O at positions 1 and 3 |
| Quantified Difference | No direct selectivity assay data available for the target compound; literature precedent shows 1,2‑benzisoxazole‑based inhibitors achieve MEK1 IC₅₀ = 40 nM and Factor Xa Ki = 0.19 nM in optimized contexts |
| Conditions | Kinase selectivity inferred from scaffold geometry; specific MEK1 cascade assay (BindingDB) and Factor Xa chromogenic substrate assay (J Med Chem 2005) |
Why This Matters
Procurement of the 1,2‑benzoxazole scaffold enables scaffold‑hopping campaigns that exploit an under‑explored kinase hinge‑binding geometry, potentially accessing selectivity profiles unattainable with 1,3‑benzoxazole libraries.
- [1] BindingDB. BDBM50264755 – 4‑methyl‑N‑(3‑morpholin‑4‑ylphenyl)‑3‑(3‑piperidin‑4‑yl‑1,2‑benzisoxazol‑6‑yl)benzamide: IC₅₀ = 40 nM (MEK1). Available at: https://www.bindingdb.org/rwd/bind/assaydetail.jsp?aid=50264755 View Source
- [2] Quan ML, Lam PY, Han Q, et al. Discovery of 1-(3′-aminobenzisoxazol-5′-yl)-3-trifluoromethyl‑N‑[2‑fluoro‑4‑[(2′-dimethylaminomethyl)imidazol‑1‑yl]phenyl]‑1H‑pyrazole‑5‑carboxamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor. J Med Chem. 2005;48:1729–1744. doi:10.1021/jm0497949 View Source
- [3] HK1125631B – Benzazole derivatives, compositions, and methods of use as Aurora kinase inhibitors. Patent. Priority date 2006‑02‑10. Available at: https://patents.google.com/patent/HK1125631B/en View Source
